6-[(Tert-butyldimethylsilyl)oxy]naphthalen-2-OL
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Overview
Description
6-[(Tert-butyldimethylsilyl)oxy]naphthalen-2-OL is an organic compound that features a naphthalene ring substituted with a tert-butyldimethylsilyl (TBS) group and a hydroxyl group. This compound is of interest in organic synthesis due to its unique structural properties, which make it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butyldimethylsilyl)oxy]naphthalen-2-OL typically involves the protection of the hydroxyl group on naphthalen-2-OL using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Naphthalen-2-OL+TBSCl→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butyldimethylsilyl)oxy]naphthalen-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives depending on the reagents used.
Substitution: The TBS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthaldehydes or naphthoquinones, while reduction can produce various naphthyl derivatives.
Scientific Research Applications
6-[(Tert-butyldimethylsilyl)oxy]naphthalen-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-[(Tert-butyldimethylsilyl)oxy]naphthalen-2-OL exerts its effects is primarily through its functional groups. The TBS group acts as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic procedures. The hydroxyl group can participate in hydrogen bonding and other interactions, making the compound versatile in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]ethanol
- 4-[(Tert-butyldimethylsilyl)oxy]methylphenol
- 6-[(Tert-butyldimethylsilyl)oxy]naphthalen-2-ylboronic acid
Uniqueness
6-[(Tert-butyldimethylsilyl)oxy]naphthalen-2-OL is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the TBS group provides steric protection, making it a valuable intermediate in multi-step organic syntheses.
Properties
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2Si/c1-16(2,3)19(4,5)18-15-9-7-12-10-14(17)8-6-13(12)11-15/h6-11,17H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVIQWGMANSRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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